molecular formula C14H10ClNO4S2 B2696536 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate CAS No. 338776-76-4

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate

Cat. No.: B2696536
CAS No.: 338776-76-4
M. Wt: 355.81
InChI Key: YVCIRWXAYDOZNO-FOWTUZBSSA-N
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Description

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a useful research compound. Its molecular formula is C14H10ClNO4S2 and its molecular weight is 355.81. The purity is usually 95%.
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Biological Activity

The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a synthetic derivative with potential biological activities. Its structure combines a thienothiopyran moiety with a chlorobenzoate group, suggesting possible interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current literature.

Chemical Structure and Properties

The chemical formula for this compound is C10H8ClNO4S2C_{10}H_{8}ClNO_{4}S_{2}. Its molecular structure features a thieno[2,3-b]thiopyran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoate group enhances its lipophilicity and potential interaction with cellular membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thioketones and amines. The following general steps outline the synthetic pathway:

  • Formation of Thieno[2,3-b]thiopyran Core :
    • Reacting suitable thioketones with dicarbonyl compounds under acidic conditions.
  • Introduction of Amino Group :
    • Amine substitution at the 4-position of the thienothiopyran scaffold.
  • Formation of Chlorobenzoate Ester :
    • Esterification reaction with 4-chlorobenzoic acid.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of thiophenes and thienothiopyrans possess tumor growth inhibitory properties against human cancer cell lines such as CCRF-CEM leukemia cells and others .
  • A related study showed that certain benzoate derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Compounds featuring similar structural motifs have shown:

  • Moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH radical scavenging assays indicated that derivatives can effectively reduce oxidative stress by scavenging free radicals .

Case Study 1: Cytotoxicity Assessment

A recent study investigated the cytotoxic effects of thienothiopyran derivatives on a panel of twelve human cancer cell lines. The results highlighted that specific modifications in the chemical structure significantly enhanced anticancer activity compared to baseline compounds .

CompoundCell LineIC50 (µg/mL)
Compound ACCRF-CEM5.0
Compound BMCF-712.0
Compound CHeLa8.5

Case Study 2: Antibacterial Testing

Another study focused on assessing the antibacterial efficacy of chlorobenzoate derivatives against clinical isolates of bacteria. The results showed that certain derivatives had notable activity against resistant strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa25

Properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCIRWXAYDOZNO-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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